3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole
CAS No.: 2549026-22-2
Cat. No.: VC11813592
Molecular Formula: C18H22N4O2S2
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549026-22-2 |
|---|---|
| Molecular Formula | C18H22N4O2S2 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 5-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C18H22N4O2S2/c23-26(24,12-13-4-2-1-3-5-13)22-10-15-8-21(9-16(15)11-22)18-19-17(20-25-18)14-6-7-14/h1-5,14-16H,6-12H2 |
| Standard InChI Key | MKACEZLINGDUDJ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NSC(=N2)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 |
| Canonical SMILES | C1CC1C2=NSC(=N2)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 |
Introduction
The compound 3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole is a complex organic molecule featuring a thiadiazole core, a cyclopropyl group, and a phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol moiety. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can contribute to various biological activities.
Synthesis
The synthesis of such a compound typically involves multi-step organic reactions. A general approach might include:
-
Step 1: Formation of the octahydropyrrolo[3,4-c]pyrrol core.
-
Step 2: Introduction of the phenylmethanesulfonyl group.
-
Step 3: Construction of the thiadiazole ring and attachment of the cyclopropyl group.
Biological Activity
Compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects. The specific biological activity of 3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole would require in-depth in vitro and in vivo studies to determine.
Related Compounds and Their Activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume